molecular formula C11H10BrNO3 B1426063 Ethyl 3-amino-6-bromobenzofuran-2-carboxylate CAS No. 887250-14-8

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Cat. No. B1426063
M. Wt: 284.11 g/mol
InChI Key: OJAYNCRLFMCJIQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 887250-14-8 . It has a molecular weight of 284.11 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate involves the use of sodium hydride in N,N-dimethylformamide at 0 - 20℃ for 1.0h . The reaction involves 4-bromo-2-fluorobenzonitrile and ethyl glycolate .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9, but not CYP2D6 or CYP3A4 .

Scientific Research Applications

Neuroprotective Properties and Calcium Promotion

ITH4012 as a Neuroprotective Agent :ITH4012, a derivative of Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, shows promise as a neuroprotective agent. The compound reduces cell death induced by stressors like thapsigargin, H2O2, and veratridine in bovine chromaffin cells. Notably, it diminishes amyloid β25-35-induced apoptosis in the human neuroblastoma cell line SH-SY5Y. Its cytoprotective effect is linked to its ability to increase the cytosolic concentration of Ca2+ and enhance the expression of the antiapoptotic protein Bcl-2, signifying its potential in neuroprotection and as a "calcium promoter" (Orozco et al., 2004).

Synthesis and Chemical Properties

Novel Piperidine Substituted Benzothiazole Derivatives :Ethyl 2-aminobenzo[d]thiazole-6-carboxylate underwent a reaction with piperidine and copper(II) bromide to yield ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. The photoluminescence spectra of the synthesized compounds indicate their optical properties, and biological studies show that specific derivatives have notable antibacterial and antifungal activities (Shafi et al., 2021).

Novel 2-amino-1,3-thiazole-5-carboxylates Synthesis :Innovative 2-amino-1,3-thiazole-5-carboxylates were synthesized via ultrasonic and thermally mediated nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate by various amines. This method highlights a unique synthesis approach (Baker & Williams, 2003).

Optical and Electronic Properties

Fabrication and Optical Characterizations for Photodiode Applications :A novel compound, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC), was synthesized and used to create thin films via thermal evaporation. These films demonstrated remarkable optical behavior, including two available band gaps, making them suitable for manufacturing organic photodiodes. The study also involved molecular, structural, and morphological characterizations, offering insights into the compound's potential in photodiode applications (Elkanzi et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAYNCRLFMCJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726335
Record name Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

CAS RN

887250-14-8
Record name Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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